2-{1-[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione

Catalog No.
S823403
CAS No.
1024388-15-5
M.F
C17H14BrN3O2
M. Wt
372.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-{1-[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]et...

CAS Number

1024388-15-5

Product Name

2-{1-[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione

IUPAC Name

2-[(E)-N-(5-bromo-4,6-dimethylpyrimidin-2-yl)-C-methylcarbonimidoyl]-3-hydroxyinden-1-one

Molecular Formula

C17H14BrN3O2

Molecular Weight

372.2 g/mol

InChI

InChI=1S/C17H14BrN3O2/c1-8(19-17-20-9(2)14(18)10(3)21-17)13-15(22)11-6-4-5-7-12(11)16(13)23/h4-7,22H,1-3H3/b19-8+

InChI Key

LGYUVUCREKPWKS-UFWORHAWSA-N

SMILES

CC1=C(C(=NC(=N1)N=C(C)C2=C(C3=CC=CC=C3C2=O)O)C)Br

Canonical SMILES

CC1=C(C(=NC(=N1)N=C(C)C2=C(C3=CC=CC=C3C2=O)O)C)Br

Isomeric SMILES

CC1=C(C(=NC(=N1)/N=C(\C)/C2=C(C3=CC=CC=C3C2=O)O)C)Br

The compound 2-{1-[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione is a complex organic molecule with the molecular formula C17H14BrN3O2C_{17}H_{14}BrN_{3}O_{2} and a molecular weight of approximately 372.23 g/mol. This compound features a unique structure characterized by an indene dione core substituted with a bromo-dimethylpyrimidine moiety. Its intricate arrangement of functional groups suggests potential reactivity and biological activity, making it a subject of interest in medicinal chemistry and organic synthesis.

, primarily due to the presence of the indene dione and the amino group. Potential reactions include:

  • Nucleophilic substitutions at the bromine atom, which can be replaced by various nucleophiles.
  • Condensation reactions involving the indene dione, enabling the formation of more complex heterocycles.
  • Reduction reactions that could convert the dione to its corresponding diol or other derivatives.

These reactions can be utilized in further synthetic pathways to develop derivatives with enhanced properties.

Preliminary studies suggest that compounds similar to 2-{1-[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione exhibit significant biological activity, particularly in:

  • Antitumor activity: Compounds featuring pyrimidine and indene structures have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial properties: The presence of bromine and nitrogen groups may enhance interaction with biological targets, leading to antimicrobial effects.

Further research is required to elucidate specific mechanisms of action and therapeutic potential.

The synthesis of this compound typically involves multi-step organic reactions. A possible synthetic route includes:

  • Formation of the indene dione core: This can be achieved through cyclization reactions starting from simpler precursors.
  • Bromination and methylation: The introduction of bromine and methyl groups onto the pyrimidine ring can be accomplished using standard electrophilic substitution methods.
  • Amine coupling: The final step involves coupling the bromo-pyrimidine derivative with an appropriate amine to form the target compound.

Each step requires careful optimization of reaction conditions to maximize yield and purity.

The applications of 2-{1-[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione are diverse:

  • Pharmaceutical development: Its potential antitumor and antimicrobial properties make it a candidate for drug development.
  • Material science: The compound may serve as a precursor for novel materials with unique electronic or optical properties due to its conjugated system.

Interaction studies are crucial for understanding how this compound interacts with biological systems. Key areas include:

  • Protein-ligand interactions: Investigating binding affinities to target proteins can provide insights into its mechanism of action.
  • Cellular uptake studies: Understanding how effectively the compound penetrates cell membranes can inform on its bioavailability and therapeutic efficacy.

These studies will help establish a clearer profile for potential clinical applications.

Several compounds share structural similarities with 2-{1-[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione, including:

Compound NameStructure FeaturesBiological Activity
5-Bromo-4-methylpyrimidin-2-aminoethanolSimilar pyrimidine structureAntimicrobial
4,6-Dimethylpyrimidin-2-aminesVariants without brominationAntitumor
Indeno[1,2-b]quinolinonesIndene derivativesAnticancer

Uniqueness

The uniqueness of 2-{1-[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione lies in its specific combination of a brominated pyrimidine unit with an indene dione framework. This combination may lead to distinct biological activities not observed in other similar compounds.

XLogP3

3.1

Dates

Last modified: 08-16-2023

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